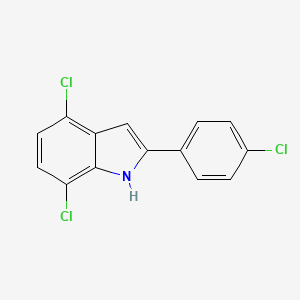

![molecular formula C16H13F3O3 B2975238 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 669739-13-3](/img/structure/B2975238.png)

4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde” is a chemical compound with the molecular formula C16H13F3O3 . It has a molecular weight of 310.28 . This compound is used in proteomics research .

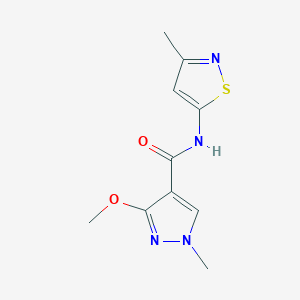

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13F3O3/c1-21-15-8-11(9-20)5-6-14(15)22-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a solid . Its SMILES string, which represents the structure of the molecule, is COc1ccc(C=O)cc1C(F)(F)F .Wissenschaftliche Forschungsanwendungen

Solid Phase Organic Synthesis

4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, as a benzaldehyde derivative, has potential applications in solid phase organic synthesis. Electron-rich benzaldehydes have been investigated for use as linkers for solid phase organic synthesis, demonstrating the utility of such compounds in constructing complex molecules through reductive amination, leading to secondary amines, ureas, sulfonamides, and other derivatives (Swayze, 1997).

Oxidation Reactions

The oxidation of methoxy-substituted benzyl phenyl sulfides, which are structurally related to 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, distinguishes between different oxidants. These studies highlight the compound's role in understanding oxidation mechanisms, which is crucial for the development of new chemical processes and materials (Lai, Lepage, & Lee, 2002).

Photocatalytic Oxidation

Research into the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes underlines the importance of compounds like 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde. These studies provide insights into the mechanisms of selective photocatalytic oxidation, which are pivotal for environmental remediation and the development of green chemistry technologies (Higashimoto et al., 2009).

Optical and Electronic Materials

The synthesis and characterization of materials for electronic and optical applications also involve compounds related to 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde. These studies contribute to the development of materials with improved thermal stability, processability, and photoluminescence properties, which are essential for applications in electronics, photonics, and materials science (Barberis & Mikroyannidis, 2006).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that compounds with similar structures can interact with their targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its molecular weight of 310.28 suggests that it may have suitable properties for oral bioavailability .

Action Environment

The action of 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability, efficacy, and action of the compound .

Eigenschaften

IUPAC Name |

4-methoxy-3-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O3/c1-21-14-6-5-11(9-20)8-15(14)22-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTVUZQWWQLZDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2975155.png)

![2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B2975163.png)

![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2975167.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2975169.png)

![5-Fluoro-3-(3-methoxybenzyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2975170.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2975171.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2975172.png)

![tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2975175.png)